molecular formula C10H11NO2 B596232 6-Cyclobutylnicotinic acid CAS No. 1228112-80-8

6-Cyclobutylnicotinic acid

Cat. No.: B596232
CAS No.: 1228112-80-8
M. Wt: 177.203
InChI Key: SSLLIMVFGWNYMQ-UHFFFAOYSA-N
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Description

6-Cyclobutylnicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It is a cyclic derivative of nicotinic acid and has been found to exhibit various biological activities. The molecular formula of this compound is C10H11NO2, and it has a molecular weight of 177.2 g/mol .

Preparation Methods

The preparation of 6-Cyclobutylnicotinic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the carboxylation of Grignard reagents, where a Grignard reagent reacts with carbon dioxide to yield a metal carboxylate, followed by protonation to give the carboxylic acid .

Chemical Reactions Analysis

6-Cyclobutylnicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using reagents such as potassium permanganate (KMnO4) or Dess-Martin periodinane.

    Reduction: Reduction of this compound can be achieved using lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Scientific Research Applications

6-Cyclobutylnicotinic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and its role as a ligand for certain receptors.

    Medicine: Nicotinic acid derivatives, including this compound, have been investigated for their potential therapeutic effects in treating diseases such as hyperlipidemia and cardiovascular diseases.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6-Cyclobutylnicotinic acid involves its interaction with molecular targets and pathways within the body. Nicotinic acid derivatives are known to modulate lipid metabolism by decreasing lipids and apolipoprotein B-containing lipoproteins through the modulation of triglyceride synthesis in the liver and lipolysis in adipose tissue . Additionally, nicotinic acid exerts its effects through its receptor on immune cells and direct effects on the vascular endothelium .

Comparison with Similar Compounds

6-Cyclobutylnicotinic acid can be compared with other similar compounds, such as:

    Nicotinic acid:

    2-Chloronicotinic acid: A derivative of nicotinic acid with pharmaceutical applications, including its use as an anti-inflammatory and analgesic agent.

    3-Pyridinecarboxylic acid: Another nicotinic acid derivative with various biological activities.

This compound is unique due to its cyclobutyl group, which imparts distinct chemical and biological properties compared to other nicotinic acid derivatives.

Properties

IUPAC Name

6-cyclobutylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)8-4-5-9(11-6-8)7-2-1-3-7/h4-7H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLLIMVFGWNYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228112-80-8
Record name 6-cyclobutylpyridine-3-carboxylic acid
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